molecular formula C15H15N B080458 2-Dimethylaminofluorene CAS No. 13261-62-6

2-Dimethylaminofluorene

Cat. No. B080458
CAS RN: 13261-62-6
M. Wt: 209.29 g/mol
InChI Key: DBNDQWSTOSZFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylaminofluorene (DMF) is a fluorescent organic compound that has been widely used in scientific research. It is a derivative of fluorene and contains a dimethylamino group at the 2-position. DMF is a highly reactive compound that is commonly used as a probe for studying the mechanism of certain chemical reactions.

Mechanism Of Action

The mechanism of action of 2-Dimethylaminofluorene involves its ability to undergo photochemical reactions. When exposed to light, 2-Dimethylaminofluorene can undergo a photochemical reaction that results in the formation of a highly reactive species known as a singlet excited state. This species can then react with other molecules, leading to the formation of various products.

Biochemical And Physiological Effects

2-Dimethylaminofluorene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and to inhibit DNA repair. 2-Dimethylaminofluorene has also been shown to induce oxidative stress and to alter cellular signaling pathways. In addition, 2-Dimethylaminofluorene has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Dimethylaminofluorene in lab experiments is its high reactivity, which makes it a useful probe for studying the mechanism of certain chemical reactions. 2-Dimethylaminofluorene is also relatively easy to synthesize and is commercially available. However, 2-Dimethylaminofluorene has some limitations for lab experiments. It is highly toxic and can be carcinogenic, which requires careful handling. In addition, 2-Dimethylaminofluorene can undergo non-specific reactions, which can complicate the interpretation of experimental results.

Future Directions

For research involving 2-Dimethylaminofluorene include the development of new synthetic methods and applications, as well as further research on its potential as a therapeutic agent.

Synthesis Methods

2-Dimethylaminofluorene can be synthesized by several methods, including the Friedel-Crafts reaction and the Buchwald-Hartwig reaction. In the Friedel-Crafts reaction, fluorene is reacted with dimethylamine in the presence of a Lewis acid catalyst, such as aluminum chloride. The Buchwald-Hartwig reaction involves the coupling of an aryl halide with dimethylamine in the presence of a palladium catalyst and a base.

Scientific Research Applications

2-Dimethylaminofluorene has been extensively used in scientific research as a fluorescent probe for studying the mechanism of certain chemical reactions. It is commonly used to study the mechanism of DNA damage and repair, as well as the mechanism of carcinogenesis. 2-Dimethylaminofluorene has also been used as a probe for studying the mechanism of protein-DNA interactions and protein-protein interactions.

properties

CAS RN

13261-62-6

Product Name

2-Dimethylaminofluorene

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

N,N-dimethyl-9H-fluoren-2-amine

InChI

InChI=1S/C15H15N/c1-16(2)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,9H2,1-2H3

InChI Key

DBNDQWSTOSZFHI-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Other CAS RN

13261-62-6

synonyms

2-(dimethylamino)fluorene

Origin of Product

United States

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